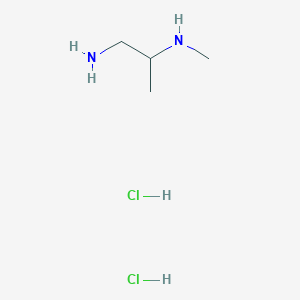

(1-Aminopropan-2-yl)(methyl)amine dihydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopropan-2-yl)(methyl)amine dihydrochloride typically involves the reaction of 1-chloro-2-propanol with methylamine, followed by the reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride (LiAlH4). The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process typically includes steps for purification, such as recrystallization, to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions, particularly with electrophilic aromatic systems or alkyl halides.

Example Reaction with Halogenated Quinoline

In a study by Ambeed , (1-aminopropan-2-yl)(methyl)amine reacted with 7-bromo-4-chloro-3-nitroquinoline under basic conditions:

-

Reagents/Conditions : Triethylamine (base), dichloromethane solvent, 0–20°C.

-

Product : 1-(7-Bromo-3-nitroquinolin-4-ylamino)-2-methylpropan-2-ol (yield: 27.78 g after recrystallization).

-

Mechanism : Deprotonation of the amine by triethylamine enhances nucleophilicity, enabling attack on the electron-deficient aromatic ring.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 7-Bromo-4-chloro-3-nitroquinoline | Triethylamine, CH₂Cl₂, 0–20°C | 1-(7-Bromo-3-nitroquinolin-4-ylamino)-2-methylpropan-2-ol | 27.78 g |

Sulfonamide Formation

The amine reacts with sulfonyl chlorides to form sulfonamides, a key reaction in medicinal chemistry for introducing sulfonamide functionalities.

Example Reaction with 4-Formylbenzenesulfonyl Chloride

Ambeed demonstrated this reaction:

-

Reagents/Conditions : Sodium bicarbonate (base), methanol solvent, 20°C, 1 hour.

-

Product : 4-Formyl-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide.

-

Mechanism : Base-mediated deprotonation of the amine facilitates nucleophilic attack on the sulfonyl chloride.

| Substrate | Reagents/Conditions | Product | Source |

|---|---|---|---|

| 4-Formylbenzenesulfonyl chloride | NaHCO₃, MeOH, 20°C | 4-Formyl-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide |

Example with Boc-Protected Tyrosine

-

Reagents/Conditions : DIEA (base), THF solvent, 20–30°C.

-

Product : Boc-protected tyrosine conjugate (purified via chromatography).

-

Mechanism : Amine acts as a nucleophile in displacing leaving groups (e.g., halides) or forming amide bonds.

| Substrate | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Boc-protected tyrosine derivative | DIEA, THF, 20–30°C | Boc-tyrosine-amine conjugate |

Reductive Amination

While direct evidence for this compound is limited, analogous β-amino alcohols undergo reductive amination with ketones or aldehydes. For example:

-

General Reaction : Amine + carbonyl compound → imine intermediate → reduction to secondary amine.

-

Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium.

Salt Formation and Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions, regenerating the free base. This property is critical for solubility adjustments in pharmaceutical applications.

-

Deprotonation : Treatment with NaOH or NaHCO₃ yields the free amine.

-

Reprotonation : HCl gas or aqueous HCl regenerates the salt.

Key Reaction Trends and Selectivity

-

Steric Effects : The methyl group on the secondary amine reduces reactivity toward bulky electrophiles.

-

Electronic Effects : Electron-withdrawing groups on aromatic substrates enhance substitution rates (e.g., nitro groups in quinoline derivatives ).

-

Solvent Influence : Polar aprotic solvents (e.g., THF, CH₂Cl₂) improve reaction rates by stabilizing transition states.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : This compound is frequently used as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable tool in synthetic chemistry.

Biology

- Biochemical Pathways : Research indicates that (1-Aminopropan-2-yl)(methyl)amine dihydrochloride may play a role in several biochemical pathways. It can act as a substrate or inhibitor for specific enzymes, influencing metabolic processes.

Medicine

- Therapeutic Potential : Investigations into the compound's pharmacological properties have shown promise in areas such as:

- Neurotransmitter Research : It may interact with neurotransmitter receptors, potentially influencing conditions like depression and anxiety.

- Antimicrobial Activity : Preliminary studies suggest it could possess antimicrobial properties, making it a candidate for new antimicrobial agents.

- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, particularly in industries focused on fine chemicals.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Neurotransmitter Interaction Studies :

- Antimicrobial Activity Assessment :

- Anticancer Activity Evaluation :

These findings highlight the compound's versatility across different scientific domains and its potential for further development into therapeutic agents.

Mécanisme D'action

The mechanism of action of (1-Aminopropan-2-yl)(methyl)amine dihydrochloride involves its interaction with various molecular targets, depending on its application. In biochemical pathways, it may act as a substrate or inhibitor of specific enzymes. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

- N-Methyl-1,3-diaminopropane

- N-Methyl-1,2-diaminoethane

- N-Methyl-1,4-diaminobutane

Comparison: (1-Aminopropan-2-yl)(methyl)amine dihydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the methyl group on the nitrogen atom can influence its basicity and nucleophilicity, making it suitable for specific synthetic applications.

Activité Biologique

(1-Aminopropan-2-yl)(methyl)amine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The mechanism involves:

- Binding to Receptors : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways relevant to various physiological processes.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activities:

- Neurotransmitter Research : The compound has been utilized in studies examining neurotransmitter systems, particularly in the context of disorders such as depression and anxiety.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Agonistic effects on serotonin receptors | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines |

Case Study 1: Neurotransmitter Modulation

In a study focusing on the modulation of serotonin receptors, this compound was shown to enhance serotonin signaling pathways. This effect suggests potential therapeutic applications in treating mood disorders. Researchers observed increased neuronal firing rates in response to the compound, indicating its efficacy as a serotonin receptor agonist.

Case Study 2: Antimicrobial Efficacy

Another research initiative evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting that modifications to the structure could enhance its antimicrobial potency.

Case Study 3: Anticancer Activity

In vitro studies assessed the anticancer activity of modified versions of this compound against human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial cytotoxic effects. This highlights the potential for further development into anticancer therapeutics.

Propriétés

IUPAC Name |

2-N-methylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c1-4(3-5)6-2;;/h4,6H,3,5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBXEUUYAIAHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.